7-O-乙酰基熊去氧胆酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ursodeoxycholic acid and its derivatives, including potential compounds like "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester," are of significant interest due to their biological and pharmacological properties. Ursodeoxycholic acid (UDCA) itself is known for its use in the treatment of liver diseases and gallstones. The introduction of acetyl and methyl ester groups could potentially modify its physical, chemical, and biological properties, making such derivatives valuable for various applications in medicinal chemistry and drug development.

Synthesis Analysis

The synthesis of ursodeoxycholic acid derivatives typically involves chemical modifications of the parent compound, UDCA. For example, electrochemical stereoselective reduction has been used to produce ursodeoxycholic acid from 7-ketolithocholic acid in aprotic solvents, indicating the potential for electrochemical methods in synthesizing derivatives (Shen et al., 2021). Such methods could be adapted to synthesize "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester" by incorporating acetylation and methylation steps in the synthesis process.

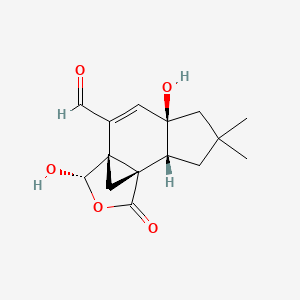

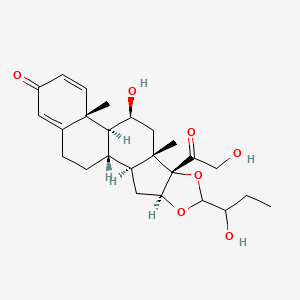

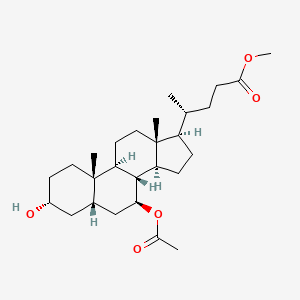

Molecular Structure AnalysisThe molecular structure of UDCA derivatives, including "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester," involves specific modifications at the hydroxyl and carboxylic acid groups. These modifications can influence the compound's crystal structure and hydrogen bonding patterns. For instance, the derivative of ursodeoxycholic acid where the OH group at the 3-position is substituted, and the carboxylic acid group at the 24-position is methylated, has been studied for its crystal structure, showing interlocking molecules due to weak hydrogen bonds (Zhong et al., 2013). This suggests that acetyl and methyl ester modifications could similarly affect the molecular and crystal structure of "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester."

Chemical Reactions and Properties

The chemical properties of UDCA derivatives are significantly influenced by their functional groups. For instance, the introduction of a methyl ester group can enhance lipophilicity and influence the compound's reactivity and stability. Studies on similar compounds, like 6-substituted bile acids, demonstrate changes in physico-chemical properties due to such modifications, which could be relevant for understanding the chemical behavior of "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester" (Roda et al., 1994).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of UDCA derivatives can vary based on the nature and position of substituent groups. While specific data on "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester" may not be available, understanding the physical properties of closely related compounds can provide insights. For example, modifications in bile acids have been shown to affect their critical micellar concentration and cholesterol solubilization capacity, which are important physical properties for their biological function and drug formulation (Alvarez et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with biological molecules are critical for the application of UDCA derivatives. The acetyl and methyl ester groups in "7-O-Acetyl Ursodeoxycholic Acid Methyl Ester" would be expected to influence these properties, potentially affecting the compound's biological activity and pharmacokinetics. Studies on the chemical synthesis and biotransformation of UDCA derivatives shed light on their potential metabolic pathways and mechanisms of action (Yoshii et al., 1991).

科学研究应用

1. 化学衍生物和晶体结构

Zhong 等人(2013 年) 的一项研究探讨了类似于 7-O-乙酰基熊去氧胆酸甲酯的化合物的化学衍生物。该研究深入了解了该衍生物的晶体结构,突出了弱氢键在其分子构型中的重要性。

2. 合成方法

Kuramoto 等人(1984 年) 详细介绍了从熊去氧胆酸合成同熊去氧胆酸的方法。这项研究有助于理解可潜在地应用于 7-O-乙酰基熊去氧胆酸甲酯的合成途径。

3. 微生物还原应用

Oda 等人(2001 年) 的一项研究重点关注了使用人肠道细菌对相关化合物甲基 7-酮岩胆酸进行微生物还原。这一方法对于理解如何使用微生物技术转化或合成 7-O-乙酰基熊去氧胆酸甲酯非常重要。

4. 药代动力学分析方法

Nobilis 等人(2001 年) 开发了用于测定血清中熊去氧胆酸的分析方法。这项研究与理解如何分析生物系统中的 7-O-乙酰基熊去氧胆酸甲酯相关。

5. 物理化学性质和生物学应用

Roda 等人(1994 年) 关于合成新的胆汁酸类似物(包括熊去氧胆酸衍生物)的研究,提供了有关类似化合物(例如 7-O-乙酰基熊去氧胆酸甲酯)的物理化学性质和潜在生物学应用的信息。

6. 电化学立体选择性还原

Shen 等人(2021 年) 介绍了一种通过电化学立体选择性还原生产熊去氧胆酸的新方法。该方法可能对 7-O-乙酰基熊去氧胆酸甲酯的生产有影响。

7. 抗血管生成活性

Suh 等人(1997 年) 检查了熊去氧胆酸及其衍生物的抗血管生成活性,这一特性也可能与 7-O-乙酰基熊去氧胆酸甲酯的研究应用相关。

未来方向

属性

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-acetyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-16(6-9-24(30)31-5)20-7-8-21-25-22(11-13-27(20,21)4)26(3)12-10-19(29)14-18(26)15-23(25)32-17(2)28/h16,18-23,25,29H,6-15H2,1-5H3/t16-,18+,19-,20-,21+,22+,23+,25+,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJBQFRZSVOFFB-HGDNJWNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-O-Acetyl Ursodeoxycholic Acid Methyl Ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。